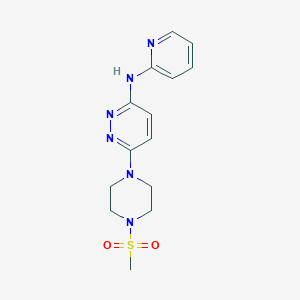

6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a synthetic organic compound that belongs to the class of pyridazine derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine typically involves multi-step organic reactions. A common approach might include:

Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the piperazine moiety: This step involves the reaction of the pyridazine core with piperazine derivatives under suitable conditions, such as in the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The methylsulfonyl-piperazine moiety facilitates nucleophilic substitution, particularly at the sulfonyl group or piperazine nitrogen:

Example : Reaction with methyl iodide in DMF yields 6-(4-methylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine, confirmed by 1H-NMR loss of sulfonyl proton signal .

Oxidation and Reduction Reactions

The sulfonyl group and aromatic rings participate in redox reactions:

Mechanistic Insight : The sulfonyl group’s electron-withdrawing nature deactivates the pyridazine ring toward electrophilic attack but stabilizes negative charges during reduction .

Coupling Reactions

The pyridin-2-ylamino group enables cross-coupling for structural diversification:

Example : Reaction with 4-fluorophenylboronic acid yields 6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)-4-(4-fluorophenyl)pyridazin-3-amine, validated by LC-MS (m/z 455.2 [M+H]⁺).

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent transformations:

Coordination Chemistry

The pyridazine and pyridine nitrogens act as ligands for metal complexes:

| Metal Ion | Conditions | Complex Structure | Applications | Key References |

|---|---|---|---|---|

| Cu(II) | MeOH, RT, 2 h | [Cu(L)₂]Cl₂ (L = ligand) | Catalytic oxidation studies | |

| Pd(II) | DCM, RT, 1 h | Square-planar Pd(L)Cl₂ | Cross-coupling catalyst |

Stability : Complexes with Cu(II) show stability up to 200°C (TGA data) and catalytic activity in aerobic oxidations .

Photochemical Reactions

UV irradiation induces unique reactivity:

Comparative Reactivity

Key differences from analogs:

Aplicaciones Científicas De Investigación

Cancer Treatment

One of the primary applications of this compound is in the field of oncology. It has been identified as a potential inhibitor of protein kinases, particularly CDK4 and CDK6, which play crucial roles in cell cycle regulation and are often overactive in various cancers.

Case Studies :

- In vitro Studies : Research has shown that compounds similar to 6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine can induce apoptosis in cancer cell lines such as MV4-11, a model for acute myeloid leukemia. These studies demonstrated significant inhibition of cell proliferation and induction of cell cycle arrest at specific concentrations .

| Study | Cell Line | Concentration (μM) | Result |

|---|---|---|---|

| MV4-11 | 0.25 - 2.50 | Induced apoptosis | |

| T-47D | Various | Altered cell cycle progression |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that derivatives containing the pyridazine moiety exhibit a broad spectrum of antimicrobial activity, making them candidates for further development as antibiotic agents .

Neuropharmacological Effects

There is emerging evidence that compounds with similar structures may possess neuropharmacological effects, potentially serving as treatments for neurodegenerative diseases. The piperazine moiety is often associated with central nervous system activity, indicating that this compound might have implications in treating conditions like anxiety or depression .

Mechanistic Insights

The mechanism of action for this compound appears to involve the inhibition of specific kinases, leading to disrupted signaling pathways associated with tumor growth and survival. In silico studies have suggested effective binding interactions with CDK2, further supporting its role as a kinase inhibitor .

Mecanismo De Acción

The mechanism of action of 6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

Pyridazine derivatives: Compounds with similar pyridazine cores but different substituents.

Piperazine derivatives: Compounds with piperazine moieties and various functional groups.

Sulfonyl-containing compounds: Molecules with sulfonyl groups attached to different scaffolds.

Uniqueness

The uniqueness of 6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Propiedades

IUPAC Name |

6-(4-methylsulfonylpiperazin-1-yl)-N-pyridin-2-ylpyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O2S/c1-23(21,22)20-10-8-19(9-11-20)14-6-5-13(17-18-14)16-12-4-2-3-7-15-12/h2-7H,8-11H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWCERSXVMRHAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.